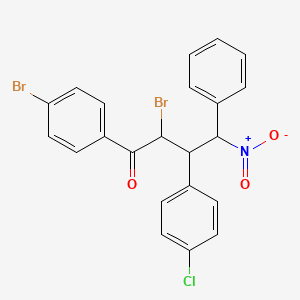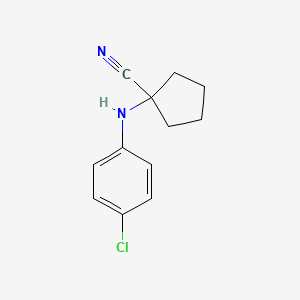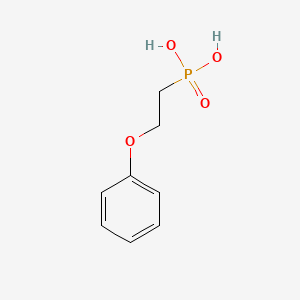
(2-Phenoxyethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenoxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2-phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxyethyl)phosphonic acid typically involves the reaction of 2-phenoxyethanol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Phenoxyethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2-Phenoxyethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Phenoxyethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and other active sites, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Phosphoric acid derivatives: These compounds share the phosphonic acid group but differ in their organic moieties.
Phosphinic acid derivatives: Similar in structure but with different oxidation states and reactivity.
Uniqueness: (2-Phenoxyethyl)phosphonic acid is unique due to its specific combination of the phenoxyethyl group and the phosphonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5835-62-1 |
|---|---|
Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-phenoxyethylphosphonic acid |
InChI |
InChI=1S/C8H11O4P/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |
InChI Key |
TWBJFGPBCGJTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



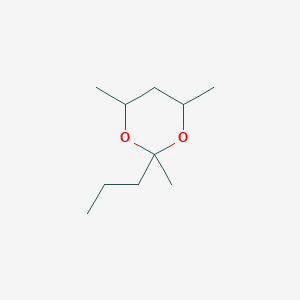
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)

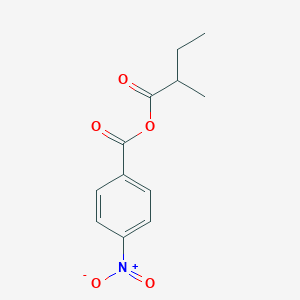
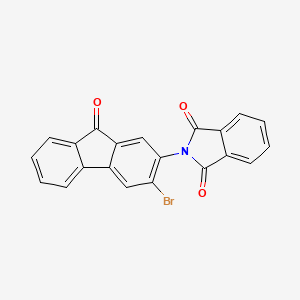


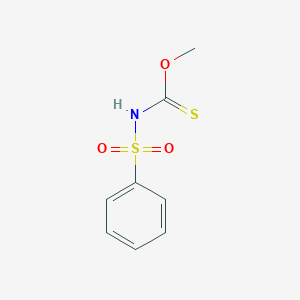
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

